REACTION_CXSMILES
|
ICCC[CH2:5][O:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][O:8]1.ClC1C=CC=[C:19]2C=1[CH:16]=[C:17](C(OCC)=O)[NH:18]2.N1C2C(=CC=CC=2)[CH:30]=[C:29]1C(OC)=O>>[CH3:19][N:18]1[C:10]2[C:9](=[CH:29][CH:30]=[C:12]([C:7]([O:6][CH3:5])=[O:8])[CH:11]=2)[CH:16]=[CH:17]1
|
Name
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Example 5 ( 23 )
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ICCCCOC1OCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C2C=C(NC2=CC=C1)C(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=CC2=CC=CC=C12)C(=O)OC
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Name
|
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Type
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product
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Smiles
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CN1C=CC2=CC=C(C=C12)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |